6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine
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Overview
Description
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyrazine with ethylamine, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine can be compared with other similar compounds such as 6-Bromo-8-methoxyimidazo[1,2-A]pyrazine and imidazo[1,2-A]pyridines. These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activity. For example, the presence of a methoxy group instead of an ethoxy group can alter the compound’s solubility and binding properties .
Similar compounds include:
- 6-Bromo-8-methoxyimidazo[1,2-A]pyrazine
- Imidazo[1,2-A]pyridines
- Imidazo[1,2-A]pyrimidines
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Biological Activity
6-Bromo-8-ethoxyimidazo[1,2-a]pyrazine is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
This compound is characterized by a fused ring system that includes both imidazole and pyrazine moieties. This structural configuration is significant as it influences the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H10BrN3O |
Molecular Weight | 272.11 g/mol |
CAS Number | 142744-36-3 |
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains. A study indicated that certain imidazo[1,2-a]pyrazine derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been extensively studied. Notably, compounds within this class have shown inhibitory effects on various cancer cell lines. For example:
- In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating the mitochondrial pathway .
- IC50 values for some derivatives against human cancer cell lines ranged from 10 μM to 20 μM, indicating moderate potency .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyrazines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Research indicates that these compounds can significantly reduce nitric oxide production in macrophages, which is a marker of inflammation .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as phosphodiesterases and cyclooxygenases .
- Receptor Interaction : Some studies suggest that these compounds may interact with specific receptors or signaling pathways involved in cell proliferation and apoptosis .
Case Study 1: Anticancer Activity
A study evaluated the effects of various imidazo[1,2-a]pyrazine derivatives on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like Adriamycin. The most potent derivative showed an IC50 of 9.1 μM against MCF-7 cells .
Case Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of imidazo[1,2-a]pyrazines on RAW264.7 macrophages, compounds were tested for their ability to inhibit LPS-induced nitric oxide production. One compound demonstrated over 50% inhibition at a concentration of 20 μM .
Properties
CAS No. |
142744-36-3 |
---|---|
Molecular Formula |
C8H8BrN3O |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-8-ethoxyimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3O/c1-2-13-8-7-10-3-4-12(7)5-6(9)11-8/h3-5H,2H2,1H3 |
InChI Key |
TTYRUWXCCHABOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN2C1=NC=C2)Br |
Origin of Product |
United States |
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